2,4-difluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
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Overview
Description
2,4-Difluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic organic compound with unique chemical properties, which have garnered significant attention in various fields of scientific research. The compound's structure is characterized by the presence of difluoro, quinazolinone, and sulfonamide functional groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves a multi-step process. The initial step usually involves the formation of the quinazolinone core through the condensation of an appropriate anthranilic acid derivative with an aldehyde. Subsequent steps involve the introduction of the 2,4-difluoro groups, followed by sulfonamidation to attach the benzenesulfonamide moiety. The precise reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by employing efficient and cost-effective synthetic routes. Large-scale reactors and automated processes ensure consistency and quality. Key considerations include the availability of starting materials, reaction efficiency, and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Selective reduction can be used to modify specific functional groups, such as reducing the quinazolinone ring.
Substitution: : The difluoro and sulfonamide groups provide sites for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents like lithium aluminum hydride and sodium borohydride are typically used.
Substitution: : Conditions depend on the desired substitution; nucleophilic substitutions may use bases like sodium hydroxide, while electrophilic substitutions might involve acid catalysts.
Major Products
The major products formed from these reactions vary based on the specific reagents and conditions. For example, oxidation might yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.
Scientific Research Applications
2,4-Difluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide finds applications in several research areas:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Its structural motifs are explored in drug discovery and design, particularly for anti-cancer and anti-inflammatory agents.
Medicine: : Investigated for its potential therapeutic effects and mechanism of action in treating various diseases.
Industry: : Utilized in developing new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound's mechanism of action is primarily linked to its interaction with molecular targets, such as enzymes or receptors. It may inhibit specific pathways by binding to active sites or altering protein conformation. Detailed studies involving molecular docking and biochemical assays help elucidate these interactions and their biological consequences.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzenesulfonamide
4-Oxoquinazoline derivatives
N-Phenylsulfonamides
Uniqueness
Compared to these similar compounds, 2,4-difluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide stands out due to the combined presence of difluoro, quinazolinone, and sulfonamide groups. This unique combination imparts specific reactivity and biological activity, making it a compound of interest in various scientific domains.
Properties
IUPAC Name |
2,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3S/c1-13-24-19-8-3-2-7-17(19)21(27)26(13)16-6-4-5-15(12-16)25-30(28,29)20-10-9-14(22)11-18(20)23/h2-12,25H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXHVYAOAOSPEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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